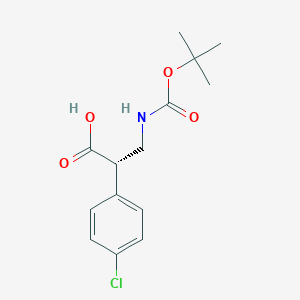

(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)propanoic acid

Description

“(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)propanoic acid” is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a 4-chlorophenyl substituent on the β-carbon. This compound (CAS: 1629658-28-1) has a molecular formula of C₁₄H₁₇ClFNO₄ and a molecular weight of 317.74 g/mol . It is structurally characterized by:

- A stereospecific (S)-configuration at the α-carbon.

- A Boc-protected amine, enhancing stability during synthetic workflows.

- A 4-chlorophenyl group, which influences electronic and steric properties.

It serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors, antiviral agents, and enzyme-targeting therapeutics . The Boc group enables selective deprotection under mild acidic conditions, facilitating further functionalization in multi-step syntheses .

Properties

IUPAC Name |

(2S)-2-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-8-11(12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIGRQUWZTOVESX-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](C1=CC=C(C=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)propanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Formation of the Propanoic Acid Backbone: The protected amino acid is then coupled with a 4-chlorophenyl group using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)propanoic acid can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety .

Chemical Reactions Analysis

Types of Reactions

(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The 4-chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)propanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions.

Medicine: It serves as a building block for the development of pharmaceutical agents.

Industry: The compound is utilized in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)propanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in further chemical reactions. The 4-chlorophenyl group can engage in π-π interactions with aromatic residues in proteins, influencing biological activity .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing halogens (Cl, F) enhance metabolic stability and binding affinity to hydrophobic enzyme pockets .

- Bulkier halogens (Br, I) are employed in cross-coupling reactions for complex molecule assembly .

Hydroxy and Protected Hydroxy Derivatives

Key Observations :

- Hydroxy groups are often protected (e.g., TBDMS, allyl) to prevent undesired side reactions during synthesis .

- Dibenzylamino groups enable pH-sensitive targeting in prodrug designs .

Boronic Acid and Azide Derivatives

Key Observations :

- Boronic acids enable bioconjugation and material science applications .

- Azides are pivotal in bioorthogonal chemistry for targeted drug delivery .

Other Functional Modifications

Biological Activity

(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)propanoic acid, commonly referred to as Boc-phenylalanine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.

- Molecular Formula : C₁₄H₁₈ClNO₄

- Molecular Weight : 299.75 g/mol

- CAS Number : 1001180-04-6

The compound acts primarily as an inhibitor of Class I Phosphoinositide 3-kinases (PI3K), which are critical in various cellular processes including growth, proliferation, and survival. Dysregulation of the PI3K/AKT signaling pathway is commonly associated with several types of cancer, making PI3K inhibitors valuable in therapeutic strategies against malignancies.

Table 1: Biological Activity Overview

Case Studies and Research Findings

-

Antitumor Efficacy :

- A study demonstrated that derivatives of this compound effectively inhibited the growth of various cancer cell lines by targeting the PI3K/AKT pathway. The compound showed a significant reduction in cell viability at concentrations ranging from 5 to 50 µM, with an IC50 value indicating potent activity against specific cancer types such as Chronic Lymphocytic Leukemia (CLL) and Acute Lymphoblastic Leukemia (ALL) .

-

Anti-inflammatory Properties :

- Additional research indicated that the compound could modulate inflammatory responses, suggesting potential applications in treating conditions like rheumatoid arthritis and inflammatory bowel disease. The mechanism involves inhibition of pro-inflammatory cytokine production through PI3K pathway modulation .

-

Gastrointestinal Targeting :

- A recent study focused on the gastrointestinal absorption and metabolism of related compounds, highlighting the importance of targeted delivery for effective treatment of gastrointestinal infections such as those caused by Cryptosporidium. This suggests that derivatives like (S)-3-((tert-butoxycarbonyl)amino)-2-(4-chlorophenyl)propanoic acid could be optimized for similar applications .

Q & A

What are the standard synthetic routes for (S)-3-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)propanoic acid, and what reaction conditions are critical for maintaining stereochemical purity?

Basic Research Question

The compound is typically synthesized via a multi-step approach involving Boc (tert-butoxycarbonyl) protection, amino acid coupling, and deprotection. Key steps include:

- Amino Acid Activation : Use coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to activate the carboxylic acid group for amide bond formation .

- Stereochemical Control : Employ LiOH in THF/water mixtures for hydrolysis of ester intermediates, ensuring retention of the (S)-configuration by avoiding racemization-prone conditions .

- Purification : Crude products are often extracted with ethyl acetate/water, acidified to pH ~6, and purified via preparative HPLC or recrystallization .

How should researchers validate the structural integrity of this compound when conflicting crystallographic or spectroscopic data arise?

Advanced Research Question

Discrepancies in structural data (e.g., crystallographic vs. NMR) require a combination of analytical techniques:

- X-ray Diffraction (XRD) : Resolve absolute configuration by comparing experimental data with corrected structural reports (e.g., corrigenda for related compounds) .

- Chiral HPLC : Confirm enantiomeric purity using chiral stationary phases (CSPs) and polarimetric detection .

- 2D NMR (COSY, NOESY) : Assign stereochemistry by analyzing coupling constants and nuclear Overhauser effects .

What safety protocols are essential for handling this compound, given its potential health and environmental hazards?

Basic Research Question

Critical precautions include:

- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and respirators to avoid inhalation/contact (H315/H319 hazards) .

- Storage : Keep in dry, ventilated areas at 2–8°C, away from ignition sources (P210/P220 precautions) .

- Waste Disposal : Neutralize acidic waste with bicarbonate before disposal to mitigate aquatic toxicity (H400/H420 hazards) .

How can researchers optimize reaction yields when scaling up synthesis, particularly in coupling steps?

Advanced Research Question

Yield optimization strategies include:

- Solvent Selection : Use anhydrous DCM (dichloromethane) for coupling reactions to minimize side reactions .

- Stoichiometric Adjustments : Increase equivalents of DCC (1.5–2.0 eq) to drive coupling to completion .

- Temperature Control : Maintain reactions at 0–5°C during activation to suppress epimerization .

What methodologies are recommended for resolving solubility challenges during purification?

Advanced Research Question

Contradictory solubility data (e.g., polar vs. nonpolar solvents) can be addressed by:

- pH-Dependent Solubility : Adjust pH during extraction (e.g., acidify to precipitate the free acid form) .

- Co-Solvent Systems : Use THF/water or DMSO/ethanol mixtures to enhance solubility for HPLC purification .

- Salt Formation : Convert the free acid to a sodium or ammonium salt for improved aqueous solubility .

How does the electronic nature of the 4-chlorophenyl substituent influence the compound’s reactivity in downstream applications?

Advanced Research Question

The electron-withdrawing chloro group:

- Stabilizes Intermediates : Enhances resonance stabilization during Boc deprotection with TFA (trifluoroacetic acid) .

- Modulates Reactivity : Reduces nucleophilicity of the amino group, requiring stronger coupling agents for peptide bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.